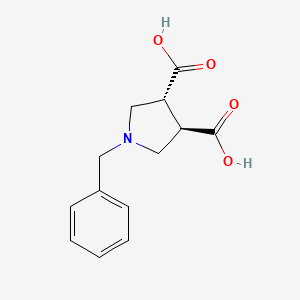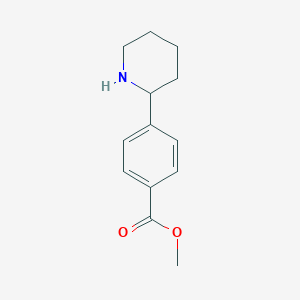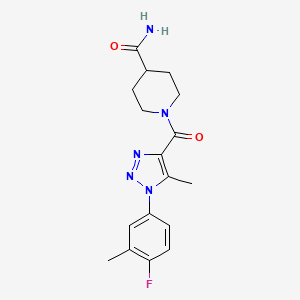
1-(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H20FN5O2 and its molecular weight is 345.378. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibitors of Soluble Epoxide Hydrolase
Research has identified triazole derivatives as potent inhibitors of soluble epoxide hydrolase (sEH), highlighting their significance in medicinal chemistry. These compounds, through their inhibitory activity, have shown promise in the investigation of various disease models, particularly those related to cardiovascular diseases and inflammation (R. Thalji et al., 2013).
Antimicrobial and Antifungal Activities
Compounds containing the triazole ring have been synthesized and evaluated for their antimicrobial and antifungal properties. These studies contribute to the ongoing search for new and effective treatments against resistant strains of bacteria and fungi. The structural variations and substitutions on the triazole ring and adjacent moieties play a crucial role in modulating the biological activity of these compounds (Serap Başoğlu et al., 2013).
Biological Activity and Molecular Interactions
The synthesis and evaluation of triazole derivatives extend to exploring their potential biological activities and understanding the molecular basis of their interactions. Structural and theoretical analyses of these compounds provide insights into their intermolecular interactions, which are essential for their biological functions. Such studies are foundational in the design of molecules with enhanced efficacy and specificity for their biological targets (R. Shukla et al., 2017).
Antiviral and Antimicrobial Evaluation
The exploration of triazole derivatives also encompasses their antiviral and antimicrobial activities. New derivatives have been synthesized and assessed for their ability to inhibit the growth of various pathogens, including viruses and bacteria. These findings contribute to the development of novel therapeutic agents against infectious diseases (R. C. Krishna Reddy et al., 2013).
Eigenschaften
IUPAC Name |
1-[1-(4-fluoro-3-methylphenyl)-5-methyltriazole-4-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2/c1-10-9-13(3-4-14(10)18)23-11(2)15(20-21-23)17(25)22-7-5-12(6-8-22)16(19)24/h3-4,9,12H,5-8H2,1-2H3,(H2,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJQDEJHNQORIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)N3CCC(CC3)C(=O)N)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2828253.png)
![[(2-Phenylethyl)carbamoyl]methyl 5-chloro-2-methoxybenzoate](/img/structure/B2828256.png)
![2-((4-chlorophenyl)thio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)acetamide](/img/structure/B2828259.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-methylthiazole-5-carboxamide](/img/structure/B2828260.png)
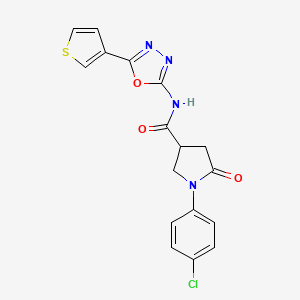
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)propanamide](/img/structure/B2828263.png)
![4-[(2-Ethyltriazol-4-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2828264.png)
![1-[1-(3-Bromophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B2828266.png)
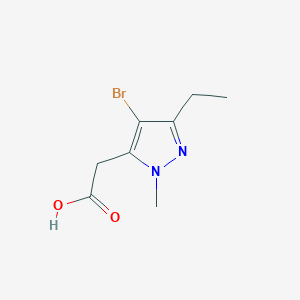

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2828271.png)
![Isopropyl 5-(4-chlorophenyl)-2-(ethylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2828272.png)
